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Compound of Interest

Compound Name: Fpl 62064

Cat. No.: B1203055 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals investigating

the effects of FPL-64176 on tail currents, particularly in the context of L-type calcium channels.

Frequently Asked Questions (FAQs)
Q1: What is FPL-64176 and what is its primary mechanism of action?

FPL-64176, with the chemical name methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-

pyrrole-3-carboxylate, is a potent and selective activator of L-type voltage-gated calcium

channels (CaV1.x). Its primary mechanism of action involves modifying the channel's gating

properties to dramatically increase the macroscopic inward calcium current.[1] It achieves this

by slowing both the activation and deactivation of the channel, leading to prolonged channel

openings.[1][2]

Q2: What is a "tail current" and why is it significant when studying FPL-64176?

A tail current is an ionic current observed upon repolarization of the cell membrane after a

depolarizing voltage step. It reflects the closing of ion channels that were opened during the

depolarization. The tail current's amplitude and decay kinetics provide insights into the number

of open channels and their closing rate. FPL-64176 characteristically elicits a long-lasting, slow

component of the L-type Ca2+ channel tail current, which is a direct consequence of its action

in slowing the deactivation (closing) of these channels.[2][3]
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Q3: How does FPL-64176 affect the kinetics of L-type calcium channels?

FPL-64176 significantly alters the kinetics of L-type calcium channels. In single-channel

recordings, it has been shown to increase the channel open probability, prolong the mean open

time, and increase the mean closed time.[3] At the whole-cell level, this translates to a dramatic

slowing of both activation and deactivation kinetics.[1] This kinetic shift is responsible for the

enhanced inward current during depolarization and the prolonged tail currents upon

repolarization.

Q4: Is FPL-64176 selective for L-type calcium channels?

While FPL-64176 is a potent activator of L-type calcium channels, caution is advised regarding

its selectivity, especially at higher concentrations.[3] One study reported that at a concentration

of 10 µM, FPL-64176 can inhibit N-type calcium channels.[3] Therefore, it is crucial to use the

lowest effective concentration and to perform control experiments in the presence of specific L-

type channel blockers (e.g., dihydropyridines) to confirm that the observed effects are mediated

by L-type channels.

Q5: How does FPL-64176's effect on ionic currents differ from its effect on gating currents?

A key finding in understanding FPL-64176's mechanism is the dissociation between its effects

on ionic currents and gating currents.[1] While FPL-64176 strongly modifies ionic currents by

prolonging their duration, it has been shown to have no detectable effect on the gating currents,

which represent the movement of the channel's voltage sensors.[1] This suggests that FPL-

64176 does not directly affect the voltage sensor movement but rather influences the coupling

between this movement and the opening and closing of the channel's pore.[1]
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Observed Issue Potential Cause Recommended Action

No significant change in tail

current after FPL-64176

application.

1. Inactive Compound: The

FPL-64176 stock solution may

have degraded. 2. Low

Expression of L-type

Channels: The cell type used

may not express a sufficient

density of L-type calcium

channels. 3. Incorrect Voltage

Protocol: The depolarization

step may not be sufficient to

activate L-type channels, or

the repolarization step may not

be at an appropriate voltage to

observe tail currents.

1. Prepare a fresh stock

solution of FPL-64176. FPL-

64176 is soluble in DMSO and

ethanol. 2. Use a cell line with

known high expression of L-

type channels (e.g., HEK293

cells stably expressing

CaV1.2) or primary cells

known to have robust L-type

currents (e.g., ventricular

myocytes).3. Optimize the

voltage-clamp protocol. Use a

depolarization step to a

potential that elicits a maximal

L-type current (e.g., 0 mV to

+20 mV) followed by

repolarization to a negative

potential (e.g., -40 mV to -80

mV) to record the tail current.

Inconsistent or variable effects

of FPL-64176 on tail currents

between experiments.

1. Incomplete Washout: FPL-

64176 can have a persistent

effect. 2. Cell Health: Poor cell

health can lead to rundown of

calcium currents. 3.

Concentration Variability:

Inaccurate dilution of the stock

solution.

1. Ensure a thorough washout

period between drug

applications.2. Monitor cell

health throughout the

experiment. Use cells from a

healthy, low-passage culture.3.

Carefully prepare fresh

dilutions of FPL-64176 for

each experiment.
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Observed changes in current

are not blocked by L-type

channel antagonists (e.g.,

nifedipine, verapamil).

1. Off-target Effects: FPL-

64176 may be acting on other

ion channels, particularly at

higher concentrations.[3] 2.

Incomplete Antagonist Block:

The concentration of the

antagonist may be insufficient

to fully block the L-type

channels.

1. Use a lower concentration of

FPL-64176. Perform a dose-

response curve to determine

the EC50. 2. Increase the

concentration of the L-type

channel blocker or try a

different antagonist.

Conflicting data with previously

published results.

1. Different Experimental

Conditions: Variations in

temperature, ionic solutions, or

cell types can significantly alter

channel kinetics. 2. Different

Splice Variants or Subunit

Composition: The specific α1,

β, and α2δ subunits of the L-

type channel being studied can

influence its pharmacology.

1. Carefully review and

replicate the experimental

conditions of the published

study. Pay close attention to

details such as the

composition of the internal and

external solutions. 2.

Characterize the molecular

identity of the L-type channels

in your experimental system.

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Recording L-type Ca2+ Currents

This protocol is a generalized procedure based on methodologies cited in the literature for

studying FPL-64176's effects.[1]

Cell Preparation:

Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing

CaV1.2, β, and α2δ subunits, or primary cardiomyocytes).

Isolate single cells for patch-clamp recording.

Solutions:
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External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, adjusted to pH

7.4 with TEA-OH. The use of Ba2+ as the charge carrier helps to reduce calcium-

dependent inactivation.

Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 Mg-ATP,

0.3 Na-GTP, adjusted to pH 7.2 with CsOH. Cesium is used to block outward potassium

currents.

Electrophysiological Recording:

Use a patch-clamp amplifier and data acquisition system.

Form a gigaohm seal between the patch pipette and the cell membrane.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a

closed, available state.

Voltage Protocol for Tail Currents:

Apply a depolarizing step to a potential that maximally activates the L-type channels (e.g.,

a 200 ms step to +10 mV).

Repolarize the membrane to a negative potential (e.g., -50 mV) to record the tail current.

The decay of this current reflects channel deactivation.

Drug Application:

Record baseline currents in the control external solution.

Perfuse the cell with the external solution containing the desired concentration of FPL-

64176 (e.g., 1 µM).

Allow sufficient time for the drug effect to reach a steady state before recording the post-

drug currents.
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Perform a washout by perfusing with the control external solution to assess the

reversibility of the drug's effect.
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Caption: Proposed mechanism of FPL-64176 action on L-type Ca²⁺ channels.
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Caption: Workflow for electrophysiological analysis of FPL-64176 effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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